molecular formula C15H16N2OS2 B6429331 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole CAS No. 2325056-14-0

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole

Cat. No. B6429331
CAS RN: 2325056-14-0
M. Wt: 304.4 g/mol
InChI Key: WPHCMZFOFUYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole (DMTT) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 294.4 g/mol. DMTT has a melting point of 115-116°C and a boiling point of 300°C. It is a white crystalline solid that is soluble in ethanol, acetone and other organic solvents.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole is not fully understood. However, it is believed that 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole binds to receptors on cell surfaces, resulting in an increase in the activity of certain enzymes or proteins. This increased activity can lead to changes in the cell's metabolism, gene expression, and other processes.
Biochemical and Physiological Effects
2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as an antioxidant effect. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. Additionally, 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole has been shown to have an effect on the regulation of lipid metabolism and glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole in laboratory experiments include its low cost, its easy synthesis, and its stability. Additionally, it has been shown to be non-toxic and non-mutagenic. The main limitation of using 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research into 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole could focus on further elucidating its mechanism of action, as well as its potential applications in drug delivery, drug targeting, and drug metabolism. Additionally, further research could focus on the development of new synthesis methods for 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole and its derivatives. Furthermore, research could focus on the development of new compounds based on 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole for use in pharmaceuticals and other medical applications. Finally, research could focus on the development of new compounds based on 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole for use in agricultural applications.

Synthesis Methods

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole can be synthesized by a two-step process. The first step involves the reaction of 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole with sodium hydroxide in ethanol. The second step involves the reaction of the resulting product with acetic anhydride in the presence of anhydrous sodium acetate. The reaction yields a white crystalline solid which is then purified by recrystallization.

Scientific Research Applications

2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole has been studied for its potential applications in scientific research and laboratory experiments. It has been used in studies related to drug delivery, drug targeting, and drug metabolism. It has also been used in studies related to the synthesis of compounds for pharmaceuticals and other compounds for medical applications. Additionally, 2,4-dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole has been used in studies related to the synthesis of compounds for agricultural applications.

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-13(20-11(2)16-10)14(18)17-8-9-19-15(17)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHCMZFOFUYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCSC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-(2-phenyl-1,3-thiazolidine-3-carbonyl)-1,3-thiazole

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